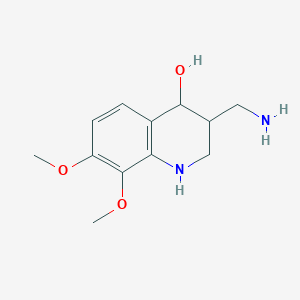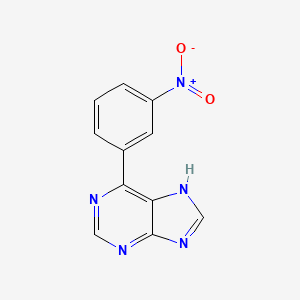
6-(3-nitrophenyl)-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Nitrophenyl)-7H-purine is a heterocyclic aromatic organic compound that features a purine ring substituted with a 3-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-nitrophenyl)-7H-purine typically involves the nitration of a purine derivative. One common method is the reaction of 6-phenylpurine with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 3-position of the phenyl ring. The reaction conditions often require careful control of temperature and concentration to ensure the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(3-Nitrophenyl)-7H-purine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the purine ring, leading to ring-opening reactions.
Reduction: Catalytic hydrogenation or metal hydrides (e.g., sodium borohydride) are used for the reduction of the nitro group.
Substitution: Nucleophilic reagents such as alkoxides or amines can be used under basic conditions to substitute the nitro group.
Major Products:
Reduction: 6-(3-Aminophenyl)-7H-purine
Substitution: Various substituted purines depending on the nucleophile used.
Applications De Recherche Scientifique
6-(3-Nitrophenyl)-7H-purine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active purines.
Industry: It can be used in the production of dyes, pigments, and other materials that require specific electronic properties.
Mécanisme D'action
The mechanism of action of 6-(3-nitrophenyl)-7H-purine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, altering the electronic properties of the compound and affecting its binding affinity. Additionally, the purine ring can mimic natural nucleotides, allowing the compound to interfere with nucleic acid metabolism and signaling pathways.
Comparaison Avec Des Composés Similaires
6-Phenyl-7H-purine: Lacks the nitro group, resulting in different reactivity and biological activity.
6-(4-Nitrophenyl)-7H-purine: The nitro group is positioned differently, which can affect the compound’s electronic properties and reactivity.
6-(3-Aminophenyl)-7H-purine: The amino group is a reduction product of the nitro compound and has different chemical and biological properties.
Uniqueness: 6-(3-Nitrophenyl)-7H-purine is unique due to the presence of the nitro group, which imparts distinct electronic and steric effects
Propriétés
Numéro CAS |
918537-00-5 |
|---|---|
Formule moléculaire |
C11H7N5O2 |
Poids moléculaire |
241.21 g/mol |
Nom IUPAC |
6-(3-nitrophenyl)-7H-purine |
InChI |
InChI=1S/C11H7N5O2/c17-16(18)8-3-1-2-7(4-8)9-10-11(14-5-12-9)15-6-13-10/h1-6H,(H,12,13,14,15) |
Clé InChI |
GKIUTLWTRHWQJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=NC=N2)N=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


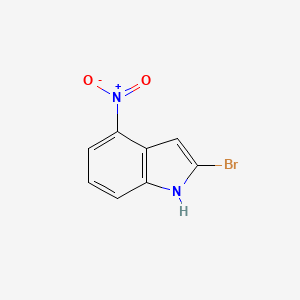

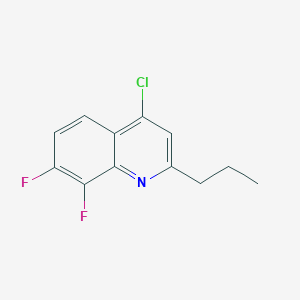
![4-Chloro-2-[(propan-2-yl)oxy]quinolin-6-amine](/img/structure/B11871142.png)
![3-(1-Cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propanoic acid](/img/structure/B11871143.png)
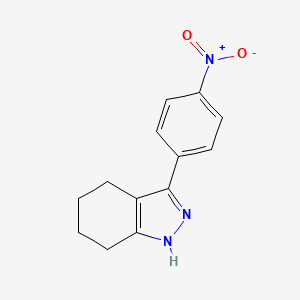
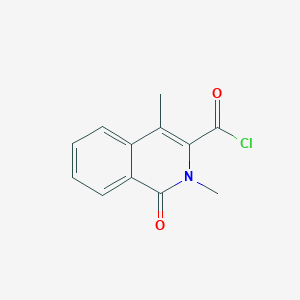
![1-(3-Methoxyphenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11871164.png)

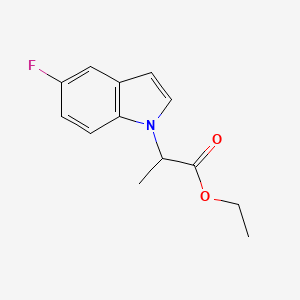
![1-Oxaspiro[4.5]dec-3-en-4-amine, N,N-diethyl-2-methoxy-](/img/structure/B11871179.png)

